Succinic anhydride

Vue d'ensemble

Description

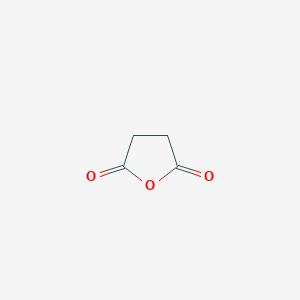

Succinic anhydride (C₄H₄O₃, CAS 108-30-5) is a cyclic dicarboxylic acid anhydride derived from succinic acid. It is a white crystalline solid with a molecular weight of 100.07 g/mol and a melting point of 119–120°C . Industrially, it is synthesized via dehydration of succinic acid using reagents like phosphorus pentoxide or acetyl chloride . Key applications include:

- Chemical Modification: Reacts with amines, hydroxyl groups, and phenolate side chains of proteins to alter solubility, charge, or functionality .

- Polymer Industry: Used to modify starches, cellulose, and synthetic polymers (e.g., polystyrene) to enhance hydrophobicity, thermal stability, or emulsification .

- Pharmaceuticals: Intermediate in synthesizing vitamins, sulfonamides, and isotope-labeled peptides for proteomics .

Méthodes De Préparation

Catalytic Hydrogenation of Maleic Anhydride

Batch Hydrogenation

Traditional batch hydrogenation employs kettle-type reactors where maleic anhydride reacts with hydrogen under elevated pressures (e.g., 380 bar) . While this method achieves maleic anhydride conversions exceeding 99% , it suffers from limited scalability and product purity issues. The high pressure and static reaction environment promote side reactions, such as the formation of γ-butyrolactone and butyric acid . For instance, U.S. patents from the 1990s documented yields of ~98% this compound but required rigorous post-reaction filtration to remove catalyst residues . Additionally, batch processes struggle with heat dissipation, leading to localized overheating and catalyst deactivation .

Solvent Hydrogenation

To mitigate batch limitations, solvent-based hydrogenation introduces inert carriers like butyrolactone to stabilize the reaction medium. This approach reduces pressure requirements to 1–2 MPa while maintaining temperatures between 120°C and 130°C . However, solvent retention in the final product complicates purification, necessitating vacuum distillation steps . A 2022 patent highlighted that residual solvent concentrations >5% could compromise this compound purity, requiring multi-stage flash evaporation . Despite these challenges, solvent methods achieve selectivity rates of 99.1–99.5% for this compound, with yields reaching 98.4% under optimized conditions .

Continuous External Circulation Hydrogenation

The most advanced hydrogenation method utilizes a continuous external circulation system with a Venturi tube ejector (Figure 1) . In this configuration, maleic anhydride is preheated, mixed with hydrogen, and cycled through the reactor via forced circulation. This design enhances mass transfer and temperature control, enabling reactions at 120–130°C and 1–2 MPa with a 6–10 hour residence time . Key advantages include:

A representative example from the patent literature achieved 98.1% this compound yield by integrating real-time monitoring and automated hydrogen flow adjustment . This method’s scalability makes it the preferred industrial choice, though it requires specialized equipment for circulation and gas-liquid separation.

Dehydration of Succinic Acid

High-Temperature Dehydration

Classic dehydration involves heating succinic acid to 200–250°C, inducing water elimination to form the anhydride . However, this method faces operational challenges due to succinic acid sublimation above 200°C, which causes reactor fouling and yield losses . Early industrial attempts reported <70% yields due to incomplete reactions and byproduct formation .

Solvent-Assisted Dehydration

Modern solvent-assisted dehydration addresses sublimation by using hydrophilic solvents like diphenyl ether or dibenzyl toluene . These solvents dissolve succinic acid and its anhydride, facilitating water removal via fractional distillation at 100–235°C . Key benefits include:

-

Reduced Temperature : Reactions proceed at 185–210°C, minimizing sublimation .

-

Purity : Solvents prevent azeotrope formation with water, yielding >99% pure this compound .

-

Continuous Operation : Integrated distillation columns enable uninterrupted production .

For example, a 1996 patent demonstrated complete succinic acid conversion using diphenyl ether, with no detectable byproducts . This method’s reliance on solvent recovery systems adds complexity but remains viable for high-purity applications.

Biological Fermentation

Biological methods employ microorganisms (e.g., Actinobacillus succinogenes) to ferment glucose or glycerol into succinic acid, which is subsequently dehydrated . While environmentally appealing, fermentation suffers from:

-

Byproduct Accumulation : Acetic and formic acid formation necessitates costly purification .

-

Scalability Issues : Batch fermentation cycles exceed 72 hours, hindering industrial adoption .

Recent advances in metabolic engineering and continuous bioreactors aim to improve efficiency, but fermentation-derived this compound remains niche due to economic constraints .

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types de réactions : L'anhydride succinique subit diverses réactions chimiques, notamment l'hydrolyse, l'estérification et l'acylation.

-

Hydrolyse : L'anhydride succinique s'hydrolyse facilement pour former de l'acide succinique :

2O + H_2O \rightarrow (CH_2CO_2H)_2 (CH2CO)2O+H2O→(CH2CO2H)2

-

Estérification : Avec les alcools, l'anhydride succinique forme des monoesters :

(CH2CO)2O+ROH→RO2CCH2CH2CO2H

-

Acylation : L'anhydride succinique est utilisé dans les réactions d'acylation dans des conditions de Friedel-Crafts, telles que la synthèse du médicament Fenbufen {_svg_4}.

Réactifs et conditions communs :

Hydrolyse : Eau ou solutions aqueuses.

Estérification : Alcools (par exemple, méthanol, éthanol) en présence de catalyseurs acides.

Acylation : Acides de Lewis (par exemple, chlorure d'aluminium) comme catalyseurs.

Principaux produits :

Hydrolyse : Acide succinique.

Estérification : Monoesters de l'acide succinique.

Acylation : Divers produits acylés selon les réactifs utilisés.

Applications De Recherche Scientifique

Polymer Manufacturing

Succinic anhydride is extensively used in the production of polymers due to its ability to modify polymer properties and enhance performance.

- Polymer Modification : SA is frequently employed to modify polyolefins and other polymers to improve adhesion, compatibility, and mechanical properties. For instance, succinylation of cellulose nanocrystals has been shown to enhance their thermal stability and dispersibility in polymer matrices .

- Curing Agents : In epoxy resin formulations, this compound acts as a curing agent that improves the mechanical strength and thermal resistance of the final product. Dodecenyl this compound (DDSA), a derivative of SA, is particularly noted for its low moisture absorption and enhanced flexibility in epoxy systems .

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry:

- Drug Delivery Systems : It is used in the development of controlled drug delivery systems (DDS) that enhance therapeutic efficacy while minimizing side effects. The incorporation of SA into polymeric carriers allows for better drug encapsulation and release profiles .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : SA serves as a precursor in synthesizing various APIs by facilitating functional group transformations that are essential for drug activity .

Flame Retardants

SA is incorporated into organic flame-retardant materials, providing enhanced fire resistance characteristics. Its ability to form char during combustion helps in reducing flammability in various applications, including textiles and plastics .

Coatings and Adhesives

In coatings and adhesives, this compound enhances adhesion properties and chemical resistance:

- Specialty Coatings : It is utilized in formulating high-performance coatings that require durability and resistance to environmental factors. The incorporation of SA into coating systems can improve hardness and scratch resistance .

- Adhesives : The use of SA in adhesive formulations contributes to stronger bonding capabilities, particularly in applications requiring high shear strength.

Environmental Applications

Recent studies have explored the use of this compound derivatives in environmental remediation:

- Water Treatment : Modified cellulose nanocrystals using SA have been investigated for their capacity to remove heavy metals from contaminated water sources. These materials demonstrate significant adsorption capabilities for pollutants such as lead and arsenic .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Manufacturing | Modification of polymers for enhanced properties | Improved adhesion and mechanical strength |

| Pharmaceutical Development | Synthesis of APIs and DDS | Enhanced drug delivery efficiency |

| Flame Retardants | Incorporation into materials for fire resistance | Reduced flammability |

| Coatings and Adhesives | Used in specialty coatings | Increased durability |

| Environmental Remediation | Water treatment applications using modified cellulose | Effective heavy metal removal |

Case Study: DDSA in Epoxy Resins

A study on dodecenyl this compound (DDSA) showed that it significantly improved the mechanical properties of epoxy resins compared to traditional curing agents. The research demonstrated that DDSA-based epoxies exhibited lower moisture absorption rates and enhanced flexibility, making them suitable for electrical potting compounds and conductive adhesives .

Mécanisme D'action

The mechanism by which succinic anhydride exerts its effects is primarily through its reactivity as an anhydride. It can react with nucleophiles such as water, alcohols, and amines, leading to the formation of succinic acid derivatives. These reactions often involve the formation of intermediate acyl compounds, which then undergo further transformations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Anhydrides

Maleic Anhydride

- Structure : A five-membered cyclic anhydride with a conjugated double bond (C₄H₂O₃).

- Reactivity :

- Applications: Precursor for resins (e.g., alkyd resins) and agrochemicals.

Key Data :

| Property | This compound | Maleic Anhydride |

|---|---|---|

| Melting Point (°C) | 119–120 | 52–54 |

| Solubility in Water | Low (hydrolyzes slowly) | Reacts vigorously |

| Protein Modification | Selective acylation | Risk of denaturation |

| Industrial Use | Biopolymers, peptides | Resins, fuels |

Glutaric Anhydride

- Structure : Five-membered cyclic anhydride with a linear chain (C₅H₆O₃).

- Reactivity :

- Applications: Limited use in polymer modification due to lower commercial availability. Less efficient in starch succinylation compared to this compound .

Key Difference :

- Longer alkyl chain reduces steric hindrance but increases hydrophobicity, limiting water-based applications .

Comparison with Functionally Related Alkyl Succinic Anhydrides

Octenyl this compound (OSA)

- Structure : this compound modified with a C₈ alkyl chain.

- Functionality :

- OSA-starch emulsions achieve 92.25% free fatty acid release vs. 79.88% for whey protein .

- Applications :

Dodecenyl this compound (DSA)

- Structure : C₁₂ alkyl chain attached to this compound.

- Functionality: Higher hydrophobicity than OSA, making it suitable for coatings and waterproof materials . Limited use in food due to lower digestibility compared to OSA .

Key Data :

| Parameter | OSA | DSA |

|---|---|---|

| Alkyl Chain Length | C₈ | C₁₂ |

| Emulsification | High (food/pharma) | Moderate (industrial) |

| Digestibility | 92.25% free fatty acids | Not studied |

| Thermal Stability | Stable up to 120°C | Stable up to 150°C |

Key Research Findings

- Protein Modification :

- Polymer Compatibility :

- Catalytic Conversion :

- Maleic anhydride hydrogenation to this compound achieves >90% yield using Pd/Al₂O₃ catalysts under supercritical CO₂ .

Activité Biologique

Succinic anhydride (SA) is a cyclic derivative of succinic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chemical formula and a structure that allows it to participate in various chemical reactions, particularly as an acylating agent. Its reactivity is attributed to the presence of two carbonyl groups, which can readily engage in nucleophilic attacks.

1. Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study involving cyclic imides derived from this compound showed promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Cyclic Imide A | 16 | E. coli |

| Cyclic Imide B | 32 | S. aureus |

| Cyclic Imide C | 64 | Pseudomonas aeruginosa |

The minimum inhibitory concentrations (MICs) indicate that certain derivatives are effective at low concentrations, highlighting their potential use as antimicrobial agents.

2. Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cell lines. In studies involving dermal fibroblasts, this compound exhibited cytotoxic properties at concentrations below its critical micelle concentration (CMC), suggesting potential applications in drug delivery systems where controlled release is necessary .

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | Concentration (mg/mL) | Proliferation Index (%) |

|---|---|---|

| Dermal Fibroblasts | 0.1 | 85 |

| Hepatocytes | 0.5 | 70 |

| Cancer Cell Line A | 1.0 | 50 |

These findings indicate that while this compound can induce cell death, it also has the potential for therapeutic applications depending on the dosage and formulation.

3. Toxicological Studies

Long-term exposure studies in rodents have assessed the safety profile of this compound. In a two-year study involving F344/N rats and B6C3F1 mice, doses ranging from 0 to 100 mg/kg were administered . The results indicated no significant differences in survival rates between treated and control groups, although body weight reductions were observed at higher doses.

Table 3: Summary of Toxicological Findings

| Species | Dose (mg/kg) | Survival Rate (%) | Body Weight Change (%) |

|---|---|---|---|

| Male Rats | 100 | 60 | -11 |

| Female Rats | 100 | 55 | -10 |

| Male Mice | 75 | 80 | -9 |

| Female Mice | 150 | 90 | -8 |

These studies suggest that while this compound can be toxic at high doses, its effects may vary based on species and sex.

Case Studies

A notable case study involved the modification of gelatin with this compound to enhance its functional properties for biomedical applications. The modified gelatin exhibited improved mechanical strength and biocompatibility, making it suitable for tissue engineering applications .

Q & A

Basic Research Questions

Q. How can the solubility of succinic anhydride in organic solvents be experimentally determined, and what factors influence its solubility profile?

The solubility of this compound in solvents like acetone, acetonitrile, and ethyl acetate can be measured using the analytical stirred-flask method within a temperature range of 278.15–333.15 K. Key parameters include temperature, solvent polarity, and binary solvent mixtures (e.g., acetone + ethyl acetate). Data are correlated with the modified Apelblat equation and Buchwski–Ksiazaczak λh model to predict solubility trends. Higher temperatures generally increase solubility due to endothermic dissolution .

Q. What methods are used to characterize this compound-modified cellulose nanocrystals (CNC)?

Common techniques include:

- FTIR to confirm esterification via C=O stretching bands (~1740 cm⁻¹).

- XPS to quantify surface substitution degrees.

- TGA to assess thermal stability, which decreases with prolonged reaction times or high this compound-to-OH molar ratios.

- SEM and DLS for morphological and colloidal stability analysis .

Q. How is the efficiency of succinylation reactions on proteins quantified experimentally?

Post-reaction, activity assays (e.g., enzymatic or interferon activity tests) compare treated vs. untreated samples. For example, this compound-modified interferon activity is measured using filtration (0.45 μm) to assess retention of functional molecules. Controls (unfiltered solutions) ensure minimal assay variability .

Q. What are the standard synthetic routes for this compound production?

The primary methods include:

- Dehydration of succinic acid under controlled conditions.

- Hydrogenation of maleic anhydride using catalysts (e.g., nickel) at 120–180°C and moderate hydrogen pressure (0.5–4.0 MPa) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

Discrepancies often arise from solvent purity, measurement techniques (e.g., gas chromatograph vs. stirred-flask method), or temperature calibration. Cross-validation using phase equilibrium theory and standardized protocols (e.g., NIST-recommended procedures) ensures reproducibility. For example, enthalpy of fusion (ΔfusH = 17.52 kJ/mol) must be consistent with calorimetric data .

Q. What strategies optimize the esterification of cellulose nanocrystals with this compound while maintaining thermal stability?

Critical parameters include:

- Molar ratio (SA:OH) : Lower ratios (e.g., 1:1) minimize thermal degradation.

- Reaction time : Shorter durations (<240 min) prevent excessive substitution.

- Temperature : Moderate conditions (70–110°C) balance reactivity and stability. Advanced characterization (e.g., WAXD ) confirms crystallinity retention post-modification .

Q. How do side reactions during protein succinylation impact functional studies, and how can they be mitigated?

this compound reacts with tyrosine phenolate and aliphatic -OH groups, potentially altering protein conformation. To minimize side effects:

- Use controlled pH (8.5–9.0) to prioritize lysine ε-amino group reactivity.

- Employ stoichiometric optimization (e.g., 2 mg this compound per mg protein).

- Monitor conformational changes via circular dichroism or size-exclusion chromatography .

Q. What are the mechanistic differences between biological and chemical synthesis routes for this compound?

- Chemical synthesis : Relies on fossil-derived maleic anhydride hydrogenation, producing this compound with >95% purity.

- Biological routes : Use fermentative succinic acid followed by dehydration. Challenges include scalability and byproduct formation (e.g., CO₂). Hybrid approaches (e.g., KAIST-LG Chem’s fermentative 1,4-BDO pathway) are emerging .

Q. How does this compound’s thermal decomposition behavior influence its application in polymer nanocomposites?

TGA-MS analysis reveals dual decomposition peaks:

- Tmax1 : Evaporation of intact this compound (m/z=56).

- Tmax2 : Decarboxylation to CO₂ (m/z=44) and water. Processing temperatures must stay below 200°C to avoid degradation, especially in CNC-polymer matrices .

Q. What experimental design principles address conflicting data on the hydrophobicity reduction of this compound-modified materials?

Use response surface methodology (RSM) with parameters like reagent molar ratio, pH, and time. For example, Plackett-Burman screening identified DDSA dosage, pH, and time as critical factors for inulin modification. Optimized conditions (pH 8.5, 6.8 h) achieved a substitution degree of 0.0140 .

Propriétés

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.